5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C15H14N2O3S2 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.04458466 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimidine derivatives, have been recognized for their antitumor activity . They have been tested for their anticancer activity against a panel of human cancer cell lines .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to have antimicrobial and antifungal activities , suggesting that they may affect pathways related to these biological processes.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest good traditional drug-like properties .
Result of Action
Similar compounds have shown promising cytotoxicity against tested cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-(3,4-Dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating caspase enzymes and suppressing the NF-κB signaling pathway . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, thereby modulating their activity. For instance, it can inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression . By inhibiting CDKs, this compound induces cell cycle arrest and promotes apoptosis in cancer cells . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits good stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dose optimization is essential to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, leading to changes in cellular metabolism.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-7-11(8-4-5-9(19-2)10(6-8)20-3)12-13(18)16-15(21)17-14(12)22-7/h4-6H,1-3H3,(H2,16,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLXVNHJONFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.